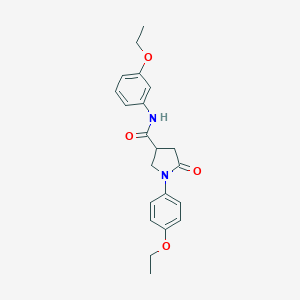

![molecular formula C18H15ClN4O3S B296604 3-[({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B296604.png)

3-[({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid, commonly known as CTAB, is a chemical compound that has been extensively studied for its potential applications in the field of pharmaceuticals. CTAB is a derivative of benzoic acid and has a molecular formula of C19H17ClN6O3S.

Mechanism of Action

The mechanism of action of CTAB is not fully understood. However, it is believed that CTAB exerts its antimicrobial and antifungal effects by disrupting the cell membrane of the microorganisms. CTAB is also believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.

Biochemical and Physiological Effects

CTAB has been shown to have both biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, in the liver and kidney. CTAB has also been found to decrease the levels of lipid peroxidation, a process that can cause damage to cell membranes. In addition, CTAB has been shown to decrease the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, in the liver and kidney.

Advantages and Limitations for Lab Experiments

CTAB has several advantages as a research tool. It is relatively easy to synthesize and has been extensively studied for its potential applications in the field of pharmaceuticals. CTAB is also relatively stable and can be stored for extended periods of time. However, CTAB has some limitations. It is toxic to cells at high concentrations and can interfere with the activity of some enzymes. In addition, CTAB is not water-soluble, which can limit its use in certain experiments.

Future Directions

There are several potential directions for future research on CTAB. One area of interest is the development of new synthetic methods for CTAB that are more efficient and cost-effective. Another area of interest is the study of the molecular mechanisms underlying the antimicrobial, antifungal, and anticancer properties of CTAB. Finally, there is potential for the development of new pharmaceuticals based on the structure of CTAB.

Synthesis Methods

CTAB can be synthesized using a multi-step process that involves the reaction of 4-chlorophenylhydrazine with methyl acetoacetate to form 5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. This compound is then reacted with N-(2-bromoethyl)-4-nitrobenzenesulfonamide to form N-(2-bromoethyl)-5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol-2-yl)-4-nitrobenzenesulfonamide. Finally, this compound is hydrolyzed to form CTAB.

Scientific Research Applications

CTAB has been studied for its potential applications in the field of pharmaceuticals. It has been found to possess antimicrobial, antifungal, and anticancer properties. CTAB has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to possess antifungal activity against Candida albicans. In addition, CTAB has been shown to inhibit the growth of cancer cells in vitro.

properties

Molecular Formula |

C18H15ClN4O3S |

|---|---|

Molecular Weight |

402.9 g/mol |

IUPAC Name |

3-[[2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid |

InChI |

InChI=1S/C18H15ClN4O3S/c1-23-16(11-5-7-13(19)8-6-11)21-22-18(23)27-10-15(24)20-14-4-2-3-12(9-14)17(25)26/h2-9H,10H2,1H3,(H,20,24)(H,25,26) |

InChI Key |

MEYBMRFBPQRMLF-UHFFFAOYSA-N |

SMILES |

CN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(=O)O)C3=CC=C(C=C3)Cl |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(=O)O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Methylbenzyl)-5-[4-(2-propynyloxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B296526.png)

![(5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-3-(3-methylbenzyl)imidazolidine-2,4-dione](/img/structure/B296527.png)

![5-[(1-ethyl-1H-indol-3-yl)methylene]-3-(3-methylbenzyl)-2,4-imidazolidinedione](/img/structure/B296529.png)

![3-(3-Methylbenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4-imidazolidinedione](/img/structure/B296532.png)

![(5E)-3-(3-methylbenzyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B296534.png)

![N-(3-acetylphenyl)-10,10-dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B296535.png)

![5-[2-Methoxy-4-(1-piperidinyl)benzylidene]-3-(3-methylbenzyl)-2,4-imidazolidinedione](/img/structure/B296536.png)

![5-[2-Methoxy-4-(1-pyrrolidinyl)benzylidene]-3-(3-methylbenzyl)-2,4-imidazolidinedione](/img/structure/B296537.png)

![3-(5-Chloro-2-methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B296543.png)

![3-(3-Acetylphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B296544.png)